molecular formula C20H21N3O3S B11504304 Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester

Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester

Cat. No.: B11504304
M. Wt: 383.5 g/mol
InChI Key: MJJZEWLXYHQBOM-UHFFFAOYSA-N
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Description

Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a butyric acid backbone, a benzoylamino group, a methylsulfanyl group, and a benzoimidazolylmethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester typically involves multiple steps. One common approach is the esterification of butyric acid derivatives with benzoimidazole derivatives under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylamino group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylamino-4-methylsulfanyl-butyric acid methyl ester
  • 2-Amino-4-methylsulfanyl-butyric acid tert-butyl ester

Uniqueness

Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoimidazolylmethyl ester moiety, in particular, distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethyl 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H21N3O3S/c1-27-12-11-17(23-19(24)14-7-3-2-4-8-14)20(25)26-13-18-21-15-9-5-6-10-16(15)22-18/h2-10,17H,11-13H2,1H3,(H,21,22)(H,23,24)

InChI Key

MJJZEWLXYHQBOM-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)OCC1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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